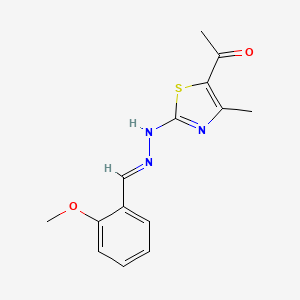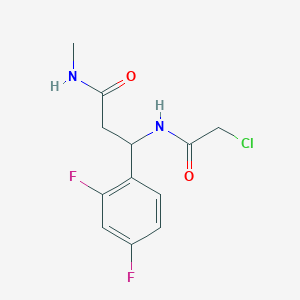
3-(2-chloroacetamido)-3-(2,4-difluorophenyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloroacetamido)-3-(2,4-difluorophenyl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloroacetamido group, a difluorophenyl group, and a methylpropanamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)-N-methylpropanamide typically involves multiple steps:
Formation of the Chloroacetamido Group: This can be achieved by reacting chloroacetyl chloride with an appropriate amine under controlled conditions.
Introduction of the Difluorophenyl Group: This step may involve the use of a difluorobenzene derivative, which can be coupled with the intermediate formed in the previous step.
Formation of the Methylpropanamide Backbone: This can be done by reacting the intermediate with a suitable methylpropanamide precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amide or phenyl groups.
Reduction: Reduction reactions can occur, potentially affecting the chloroacetamido group.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted amides.
科学研究应用
3-(2-chloroacetamido)-3-(2,4-difluorophenyl)-N-methylpropanamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action of 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)-N-methylpropanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, affecting biochemical pathways. The chloroacetamido group may form covalent bonds with nucleophilic sites on proteins, while the difluorophenyl group may enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
3-(2-chloroacetamido)-3-phenyl-N-methylpropanamide: Lacks the difluoro substitution, which may affect its biological activity.
3-(2-chloroacetamido)-3-(2,4-dichlorophenyl)-N-methylpropanamide: Contains additional chloro groups, potentially altering its reactivity and interactions.
Uniqueness
The presence of both chloroacetamido and difluorophenyl groups in 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)-N-methylpropanamide may confer unique properties, such as enhanced stability or specific binding characteristics, making it a valuable compound for research and application.
属性
IUPAC Name |
3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N2O2/c1-16-11(18)5-10(17-12(19)6-13)8-3-2-7(14)4-9(8)15/h2-4,10H,5-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPULQZHZXBAPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C1=C(C=C(C=C1)F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
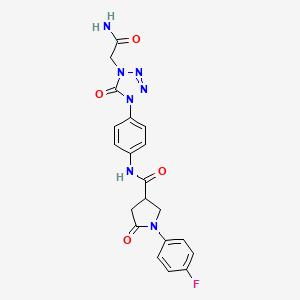
![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2880344.png)
![6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2880347.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide](/img/structure/B2880348.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2880349.png)

![2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine](/img/structure/B2880353.png)
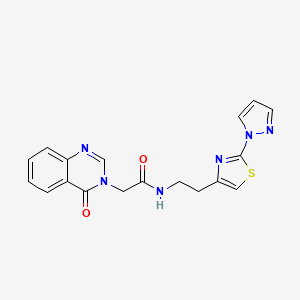
![2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B2880356.png)
![2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2880358.png)
![1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880359.png)
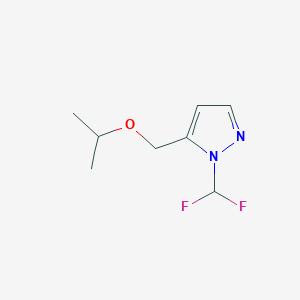
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2880362.png)
